molecular formula C10H6F3NO3S B1313289 5-Quinolyl trifluoromethanesulfonate CAS No. 177734-78-0

5-Quinolyl trifluoromethanesulfonate

Cat. No. B1313289
M. Wt: 277.22 g/mol
InChI Key: RUCKYCSNVTXGHW-UHFFFAOYSA-N
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Description

5-Quinolyl trifluoromethanesulfonate is a chemical compound . It is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied. A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular formula of 5-Quinolyl trifluoromethanesulfonate is C10H6F3NO3S . The structure of the compound was determined by single crystal X-ray diffraction study .


Chemical Reactions Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Scientific Research Applications

Cyclisation Reactions

Trifluoromethanesulfonic acid is noted for its efficacy in inducing 5-endo cyclisation of homoallylic sulfonamides to yield pyrrolidines. This process highlights the versatility of sulfonamide groups in terminating cationic cascades, facilitating the efficient formation of polycyclic systems (Haskins & Knight, 2002).

C-H Trifluoromethylation

A groundbreaking protocol for the selective remote C-H trifluoromethylation of 8-aminoquinoline scaffolds at the C5-position has been developed. This method uses sodium trifluoromethanesulfinate (CF3SO2Na) under visible light irradiation without an external photocatalyst, demonstrating a broad substrate scope and generating various 5-trifluoromethylated quinolines efficiently. The process's effectiveness is enhanced by the electronic effect of the CF3 group, making trifluoromethylation more efficient under photo-irradiation conditions (Zhao et al., 2018).

Domino Hydroarylation/Cycloisomerization Reactions

Silver trifluoromethanesulfonate catalyzes domino hydroarylation/cycloisomerization reactions of 2-alkynylquinoline-3-carbaldehydes, offering an efficient access to the indolylpyranoquinoline scaffold. This method allows for the generation of (hetero)aryl-functionalized pyranoquinolines, showcasing the catalyst's ability to facilitate complex transformations leading to structurally diverse quinoline derivatives (Bontemps et al., 2016).

Future Directions

The future directions of research on 5-Quinolyl trifluoromethanesulfonate and similar compounds could involve developing innovative catalyst immobilization methods, optimizing IL synthesis, recovery, and recycling methods, and interdisciplinary collaborations among academia, industry, and regulatory bodies to overcome challenges and fully realize the potential of ILs in industrial applications .

properties

IUPAC Name

quinolin-5-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-9-5-1-4-8-7(9)3-2-6-14-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCKYCSNVTXGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467001
Record name 5-quinolyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Quinolyl trifluoromethanesulfonate

CAS RN

177734-78-0
Record name 5-quinolyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-hydroxy-quinoline (8 g, 55 mmol) and K2CO3 (15.2 g, 110 mmol) in anhydrous pyridine (60 mL) under nitrogen was cooled to −20° C. Tf2O (13.97 mL, 83 mmol) was added drop-wise via syringe. The reaction mixture was stirred 1 hour at −20° C. then warmed to 0° C. for 1 hour then stirred at ambient temperature for 48 hours. The reaction mixture was then poured into H2O (200 mL) and extracted in CH2Cl2 (2×200 mL). The aqueous layer was acidified with 1 N HCl (100 mL) and back extracted with CH2Cl2 (2×200 mL). The organic fractions were dried over Na2SO4, concentrated and purified by column chromatography (40% EtOAc/Hexanes) affording 13.97 g (90%) of the product as a pink oil: MS EI m/e 277 (M+).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
13.97 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
90%

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